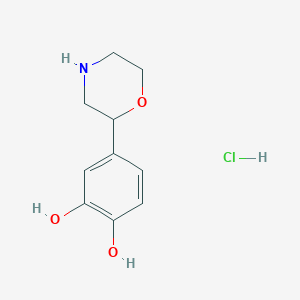
Terbium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium iodide, also known as terbium triiodide, is an inorganic chemical compound with the formula TbI3. It is a hygroscopic crystalline solid that adopts a hexagonal crystal structure. This compound is notable for its unique chemical properties and its applications in various scientific fields .
Méthodes De Préparation
Terbium iodide can be synthesized through several methods:
- this compound can be produced by reacting terbium metal with iodine:
Direct Reaction: 2Tb+3I2→2TbI3
this compound hydrate can be crystallized from solution by reacting hydriodic acid with terbium, terbium(III) oxide, terbium hydroxide, or terbium carbonate:Hydriodic Acid Reaction: 2Tb+6HI→2TbI3+3H2
Tb2O3+6HI→2TbI3+3H2O
2Tb(OH)3+6HI→2TbI3+3H2O
Tb2(CO3)3+6HI→2TbI3+3H2O+3CO2
Alternative Method: An alternative method involves reacting terbium with mercury(II) iodide at 500°C.
Analyse Des Réactions Chimiques
Terbium iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form terbium oxide and iodine.
Reduction: It can be reduced back to terbium metal and iodine.
Substitution: this compound can participate in substitution reactions where iodide ions are replaced by other anions.
Common Reagents and Conditions: Common reagents include hydriodic acid, iodine, and mercury(II) iodide. Reactions typically occur under controlled temperature and pressure conditions.
Major Products: Major products formed from these reactions include terbium oxide, terbium hydroxide, and various iodide salts.
Applications De Recherche Scientifique
Terbium iodide has several scientific research applications:
Chemistry: It is used in the synthesis of new materials and compounds, particularly in the development of nanocomposites.
Medicine: Research is ongoing into the potential medical applications of this compound, particularly in diagnostic imaging.
Mécanisme D'action
The mechanism by which terbium iodide exerts its effects involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Terbium iodide can be compared with other similar compounds, such as:
Terbium Chloride (TbCl3): Both compounds are terbium halides, but this compound has different chemical properties and applications.
Terbium Nitrate (Tb(NO3)3): This compound is used in different industrial and research applications compared to this compound.
Terbium Acetate (Tb(CH3COO)3): Another terbium compound with distinct properties and uses.
This compound stands out due to its unique electronic properties and its ability to form nanocomposites with enhanced characteristics .
Propriétés
Numéro CAS |
13813-40-6 |
|---|---|
Formule moléculaire |
I3Tb |
Poids moléculaire |
539.6388 g/mol |
Nom IUPAC |
terbium(3+);triiodide |
InChI |
InChI=1S/3HI.Tb/h3*1H;/q;;;+3/p-3 |
Clé InChI |
OJXRJPFRTRETRN-UHFFFAOYSA-K |
SMILES |
I[Tb](I)I |
SMILES canonique |
[I-].[I-].[I-].[Tb+3] |
| 13813-40-6 | |
Origine du produit |
United States |
Q1: What makes Terbium Iodide interesting for material science?
A: this compound, often complexed with organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), serves as a versatile building block for synthesizing hybrid organic-inorganic materials. These materials incorporate iodometallate anions, such as iodoargentates or iodocuprates, leading to diverse structures with potential applications in areas like optoelectronics. [, ]
Q2: How does the choice of solvent affect the final structure of materials synthesized with this compound?
A: The coordinating solvent molecule plays a crucial role in dictating the final structure of the resulting material. Research shows that using [Tb(DMSO)8]I3 as a precursor can lead to the formation of 2D layered structures with iodoargentate anions. [] Conversely, employing [Tb(DMF)8]I3 as a starting material can yield 1D zigzag chain structures with iodoargentates or discrete iodocuprate clusters. [, ] Interestingly, these structures can be interconverted by exchanging the coordinating DMSO and DMF ligands. []
Q3: What are the optical properties of these this compound-based hybrid materials?
A: Studies on iodoargentate hybrids synthesized with this compound complexes reveal an optical band gap of approximately 3.7 eV. This suggests that these materials behave as insulators. [] Furthermore, compared to the precursor this compound complexes, the high-energy transitions observed in the excitation spectra of these hybrid materials are often quenched. This quenching is attributed to the auto-ionization of charge carriers within the material. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)






